![molecular formula C26H24F3N3O4 B10823866 Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-5-methyl-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B10823866.png)
Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-5-methyl-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of compound 21 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the researchers or companies that developed the compound. it is known that compound 21 is synthesized through a series of organic reactions, including amide bond formation and cyclization . Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Compound 21 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of compound 21 could lead to the formation of a ketone or carboxylic acid, while reduction could yield an alcohol or amine.
Scientific Research Applications
Mechanism of Action
The mechanism of action of compound 21 involves its interaction with specific molecular targets and pathways. It acts as an agonist of the angiotensin type 2 receptor (AT2R), which is involved in various physiological processes such as vasodilation and anti-inflammatory responses . By activating AT2R, compound 21 induces the production of interleukin-10 and phosphorylation of endothelial nitric oxide synthase, leading to reduced inflammation and neuroprotection . Additionally, it inhibits tankyrase enzymes, which play a role in the regulation of Wnt signaling and telomere maintenance .
Comparison with Similar Compounds
Compound 21 can be compared with other similar compounds, such as:
Compound 5: Another tankyrase inhibitor with a similar mechanism of action but different chemical structure.
Basroparib: A tankyrase inhibitor with higher potency compared to compound 21.
NVP-TNKS656: A tankyrase inhibitor with similar inhibitory activity but different pharmacokinetic properties.
The uniqueness of compound 21 lies in its dual role as a tankyrase inhibitor and an AT2R agonist, providing both antitumor and neuroprotective effects .
Properties
Molecular Formula |
C26H24F3N3O4 |
|---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-5-methyl-2,4-dioxoquinazolin-3-yl]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C26H24F3N3O4/c1-15-4-2-7-21-22(15)23(33)32(13-16-8-10-17(11-9-16)24(34)35)25(36)31(21)14-18-5-3-6-20(19(18)12-30)26(27,28)29/h2-7,16-17H,8-11,13-14H2,1H3,(H,34,35) |
InChI Key |
QDVBJHFEZRTDHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C(=O)N(C2=O)CC3CCC(CC3)C(=O)O)CC4=C(C(=CC=C4)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R)-4-phenyl-1-[[(2R)-2-(pyrazine-2-carbonylamino)pentanoyl]amino]butyl]boronic acid](/img/structure/B10823789.png)
![(1S,3aS,5aR,5bR,9R,11aR,11bR,13aR,13bR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B10823800.png)
![6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(3-hydroxy-3-methylcyclobutyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B10823804.png)
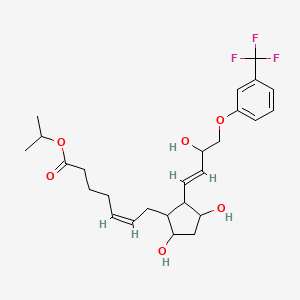
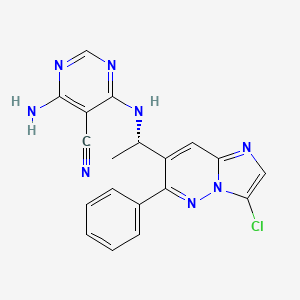
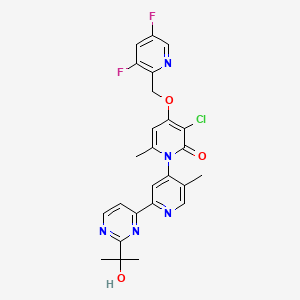
![(1R,3aS,5aR,5bR,9R,11aR)-9-(cyclopropylcarbamoyloxy)-1-[(1S)-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B10823819.png)
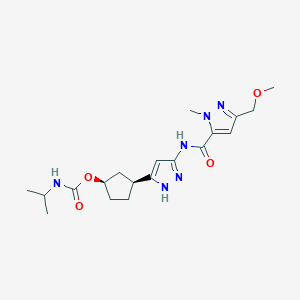
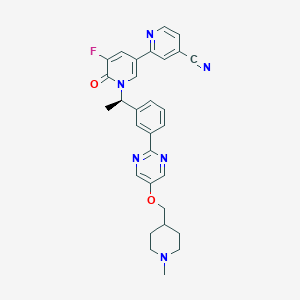
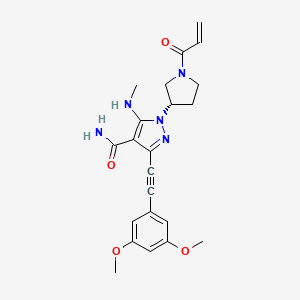
![5-(3-{3-chloro-5-[(2-chlorophenyl)methoxy]-4-fluorophenyl}-2-oxo-2H-[1,3'-bipyridin]-5-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B10823852.png)
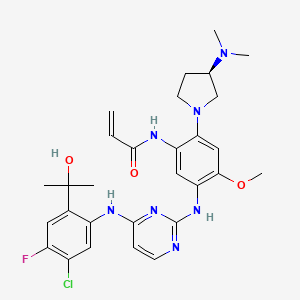
![5-[3-(3-chloro-5-{[4-(trifluoromethyl)-1,3-thiazol-5-yl]methoxy}phenyl)-2-oxo-2H-[1,3'-bipyridin]-5-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B10823860.png)
